molecular formula C15H14ClFN2O2 B1385040 N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide CAS No. 1020056-41-0

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No.: B1385040
CAS No.: 1020056-41-0
M. Wt: 308.73 g/mol
InChI Key: PBMAFDOVJQYRRW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with functional groups that make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 4-chloro-2-methylphenol.

    Formation of Intermediate: The 4-chloro-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-2-methylphenoxy)acetyl chloride.

    Final Coupling: The intermediate is then coupled with 5-amino-2-fluoroaniline under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale reactors: to handle the exothermic nature of the reactions.

    Automated systems: for precise control of reaction conditions such as temperature, pressure, and pH.

    Purification processes: like recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the amino group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nitrating agents under acidic conditions.

Major Products:

    Oxidation products: Nitroso and nitro derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide has several applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • N-(5-Amino-2-fluorophenyl)-2-(4-chlorophenoxy)acetamide
  • N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)acetamide

Comparison:

  • Uniqueness: The presence of both fluorine and chlorine atoms in N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide provides unique electronic properties that can influence its reactivity and interactions with biological targets.
  • Functional Groups: The combination of amino, fluoro, chloro, and methyl groups offers a distinct profile compared to similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-9-6-10(16)2-5-14(9)21-8-15(20)19-13-7-11(18)3-4-12(13)17/h2-7H,8,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMAFDOVJQYRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
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N-(5-Amino-2-fluorophenyl)-2-(4-chloro-2-methylphenoxy)acetamide

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